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2-Allyl-6-methylpyridazin-3(2H)-

one

Cat. No.: B3407451 Get Quote

Technical Support Center: 2-Allyl-6-
methylpyridazin-3(2H)-one
Disclaimer: Specific experimental data for 2-Allyl-6-methylpyridazin-3(2H)-one is not readily

available in published literature. The following troubleshooting guides, FAQs, and protocols are

based on the general properties of pyridazin-3(2H)-one derivatives and are intended to serve

as a starting point for your own research. Optimization and validation for your specific

experimental setup are crucial.

Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for 2-Allyl-6-methylpyridazin-3(2H)-one?

A1: While the exact mechanism for this specific compound is uncharacterized, pyridazin-3(2H)-

one derivatives are known to target a variety of signaling pathways.[1] Depending on the other

substituents, this class of compounds has been shown to act as inhibitors of enzymes such as

cyclooxygenase-2 (COX-2)[2][3], phosphodiesterases, and various kinases.[1] Some

derivatives also exhibit anticancer activity by targeting pathways involved in cell proliferation.[4]

[5]

Q2: What are the potential biological activities of 2-Allyl-6-methylpyridazin-3(2H)-one?
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A2: Based on related compounds, 2-Allyl-6-methylpyridazin-3(2H)-one may possess anti-

inflammatory, analgesic, anticancer, antimicrobial, or cardiovascular activities.[2][4][6][7] The

specific activity will depend on its unique structure.

Q3: How should I dissolve 2-Allyl-6-methylpyridazin-3(2H)-one for in vitro experiments?

A3: Most pyridazinone derivatives are soluble in organic solvents such as DMSO, ethanol, and

methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution

in DMSO and then dilute it with the appropriate cell culture medium to the final working

concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q4: What is a typical starting dose for in vivo animal studies?

A4: For related pyridazinone derivatives with anti-inflammatory or analgesic effects, doses in

rodents have ranged from 10 to 100 mg/kg, administered orally or intraperitoneally.[2][6]

However, a dose-response study is essential to determine the optimal and non-toxic dose for 2-
Allyl-6-methylpyridazin-3(2H)-one. An acute toxicity study is also recommended before

efficacy studies.[5]

Q5: How can I synthesize 2-Allyl-6-methylpyridazin-3(2H)-one?

A5: A general synthetic route for 2,6-disubstituted pyridazin-3(2H)-ones involves the cyclization

of a γ-keto acid with a substituted hydrazine. For 2-Allyl-6-methylpyridazin-3(2H)-one, this

would likely involve the reaction of a 4-oxopentanoic acid derivative with allylhydrazine. Further

purification by chromatography is usually required.
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Issue Potential Cause Recommended Solution

Compound Precipitation in

Aqueous Solution

Low aqueous solubility of the

compound.

- Increase the concentration of

the organic co-solvent (e.g.,

DMSO, ethanol) in your final

solution, ensuring it remains

compatible with your

experimental system.- Use a

surfactant or other solubilizing

agent.- Prepare fresh dilutions

from the stock solution

immediately before use.

Inconsistent Results in

Biological Assays

- Compound degradation.-

Variability in compound

concentration.- Cell line

instability.

- Store the compound in a

cool, dry, and dark place. For

long-term storage, consider

storing at -20°C or -80°C.-

Prepare fresh stock solutions

regularly.- Ensure accurate

pipetting and serial dilutions.-

Regularly check the health and

passage number of your cell

lines.

No Biological Activity Observed

- The compound may not be

active in the chosen assay.-

Incorrect dosage or

concentration.- Insufficient

incubation time.

- Test the compound in a

variety of cell lines and assays

based on the known activities

of related pyridazinones.-

Perform a dose-response

experiment to determine the

optimal concentration.-

Conduct a time-course

experiment to identify the

optimal incubation period.

Toxicity in In Vivo Studies The administered dose is too

high.

- Perform a preliminary acute

toxicity study to determine the

maximum tolerated dose

(MTD).- Start with a lower dose
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and gradually escalate to find

a therapeutically effective and

non-toxic dose range.

Quantitative Data Summary for Related
Pyridazinone Derivatives
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound IC50 (µM) for COX-2 Reference

2-{[3-(2-methylphenoxy)-6-

oxopyridazin-1(6H)-

yl]methyl}-1H-isoindole-

1,3(2H)-dione

0.19 [2]

2-propyl-6-(o-

tolyloxy)pyridazin-3(2H)-one
0.11 [2]

2-benzyl-6-(3,5-dimethyl-1H-

pyrazol-1-yl)pyridazin-3(2H)-

one

0.24 [2]

6-benzyl-2-methylpyridazin-

3(2H)-one
>100 (low activity) [3]

6-benzoyl-2-propylpyridazin-

3(2H)-one
>100 (low activity) [3]

Table 2: In Vitro Anticancer Activity of Selected Pyridazinone Derivatives
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Compound Cell Line GI50 (µM) Reference

6-aryl-2-(p-

sulfamylphenyl)-4,5-

dihydropyridazin-

3(2H)-one (Compound

2g)

HL-60 (TB)

(Leukemia)
< 2 [4]

6-aryl-2-(p-

sulfamylphenyl)-4,5-

dihydropyridazin-

3(2H)-one (Compound

2g)

NCI-H522 (Non-

Small-Cell Lung)
< 2 [4]

6-aryl-2-(p-

sulfamylphenyl)-4,5-

dihydropyridazin-

3(2H)-one (Compound

2g)

BT-549 (Breast

Cancer)
< 2 [4]

6-aryl-2-(p-

sulfamylphenyl)-

pyridazin-3(2H)-one

(Compound 2h)

SR (Leukemia) < 0.1 [5]

6-aryl-2-(p-

sulfamylphenyl)-

pyridazin-3(2H)-one

(Compound 2h)

NCI-H522 (Non-

Small-Cell Lung)
< 0.1 [5]

Experimental Protocols
Protocol 1: General Method for In Vitro COX-2 Inhibition Assay

This protocol is adapted from studies on similar pyridazinone derivatives.[2]

Preparation of Reagents:

Prepare a 10 mM stock solution of 2-Allyl-6-methylpyridazin-3(2H)-one in DMSO.
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Prepare serial dilutions of the test compound in DMSO.

Use a commercial COX-2 inhibitor screening assay kit or prepare reagents for measuring

prostaglandin E2 (PGE2) production.

Assay Procedure:

In a 96-well plate, add the COX-2 enzyme, arachidonic acid (substrate), and the test

compound at various concentrations.

Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).

Incubate the plate at 37°C for the recommended time (e.g., 10-30 minutes).

Stop the reaction according to the kit instructions.

Measure the product (e.g., PGE2) using a suitable method, such as ELISA.

Data Analysis:

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

Plot the percentage of inhibition against the compound concentration and determine the

IC50 value using non-linear regression analysis.

Protocol 2: General Method for In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw

Edema Model)

This protocol is based on studies with related pyridazinone compounds.[2][6]

Animals:

Use male Wistar rats or Swiss albino mice (6-8 weeks old).

Acclimatize the animals for at least one week before the experiment.

Experimental Groups:

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
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Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

Groups 3-5: Test compound at different doses (e.g., 10, 30, and 100 mg/kg).

Procedure:

Administer the test compound or control orally or intraperitoneally.

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the

right hind paw of each animal.

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after

carrageenan injection.

Data Analysis:

Calculate the percentage of edema inhibition for each group at each time point.

Analyze the data using ANOVA followed by a post-hoc test to determine statistical

significance.
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Caption: A general experimental workflow for the evaluation of 2-Allyl-6-methylpyridazin-
3(2H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact
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